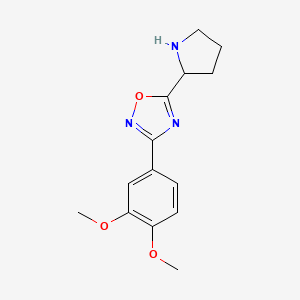

3-(3,4-Dimethoxyphenyl)-5-pyrrolidin-2-yl-1,2,4-oxadiazole

Descripción general

Descripción

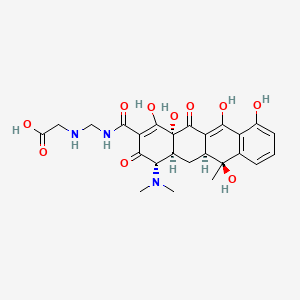

The compound “3-(3,4-Dimethoxyphenyl)-5-pyrrolidin-2-yl-1,2,4-oxadiazole” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and an oxadiazole ring, which is a five-membered ring with two nitrogen atoms and one oxygen atom. The compound also has a phenyl ring with two methoxy groups attached .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these rings and groups within the molecule. The presence of the nitrogen and oxygen atoms in the rings would likely result in a polar molecule with potential for hydrogen bonding .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The oxadiazole ring is known to participate in various chemical reactions. The pyrrolidine ring could potentially undergo reactions at the nitrogen atom .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of polar functional groups would likely make it soluble in polar solvents .Aplicaciones Científicas De Investigación

Antimicrobial and Anti-Proliferative Activities

The compound 3-(3,4-Dimethoxyphenyl)-5-pyrrolidin-2-yl-1,2,4-oxadiazole, as part of the broader class of 1,3,4-oxadiazole derivatives, has shown significant potential in scientific research, particularly in the fields of antimicrobial and anti-proliferative activities. In one study, derivatives of 1,3,4-oxadiazole N-Mannich bases were synthesized and tested for their inhibitory activity against various pathogenic bacteria and the yeast-like pathogen Candida albicans. Some derivatives exhibited broad-spectrum antibacterial activities, with minimal inhibitory concentrations (MIC) ranging from 0.5 to 8 µg/mL. Additionally, these compounds displayed potent anti-proliferative activity against several cancer cell lines, including prostate, colorectal, hepatocellular, epithelioid carcinoma, and breast cancer cells, suggesting their potential application in cancer research (L. H. Al-Wahaibi et al., 2021).

Antibacterial Activity and Mechanism of Action

Another study focused on 1,3,4-oxadiazole thioether derivatives that included the 3,4-dimethoxyphenyl moiety. These compounds were assessed for their antibacterial activities against Xanthomonas oryzae pv. oryzae (Xoo) via in vitro tests. The compound with the best inhibitory effect against Xoo outperformed the commercial agent bismerthiazol. A proteomic analysis was performed to understand the mechanism of action, revealing significant changes in the protein expression of Xoo upon treatment, indicating potential applications in agricultural research and plant pathology (Xianpeng Song et al., 2017).

Applications in Organic Light-Emitting Diodes (OLEDs)

Oxadiazole derivatives, including those related to the 3-(3,4-Dimethoxyphenyl)-5-pyrrolidin-2-yl-1,2,4-oxadiazole structure, have been utilized in the development of high-efficiency organic light-emitting diodes (OLEDs). These compounds serve as excellent electron-transporting and exciton-blocking materials, contributing to reduced driving voltages and high efficiency in blue, green, and red phosphorescent OLEDs. The structural properties of these oxadiazole derivatives significantly influence their performance, offering insights into the design of advanced materials for optoelectronic applications (Cheng-Hung Shih et al., 2015).

Anticancer Research

Research into substituted 1,3,4-oxadiazoles has revealed their potential as antimicrobial, antifungal, and notably, anticancer agents. Derivatives of 1,3,4-oxadiazolyl tetrahydropyridines have been synthesized and evaluated for their anticancer activities. The nature of the substituents on the tetrahydropyridine ring system was found to influence the pharmacological activities, highlighting the importance of structural modifications in enhancing biological activity. This research underscores the versatility of 1,3,4-oxadiazole derivatives in medicinal chemistry and their potential applications in developing new anticancer therapies (K. Redda & Madhavi Gangapuram, 2007).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-(3,4-dimethoxyphenyl)-5-pyrrolidin-2-yl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O3/c1-18-11-6-5-9(8-12(11)19-2)13-16-14(20-17-13)10-4-3-7-15-10/h5-6,8,10,15H,3-4,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYCRIXALZAMDAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NOC(=N2)C3CCCN3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

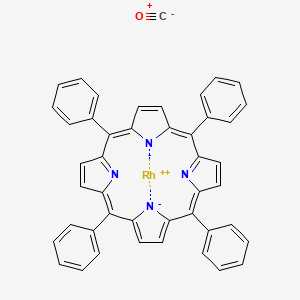

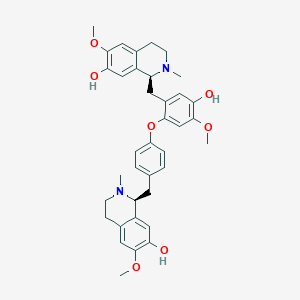

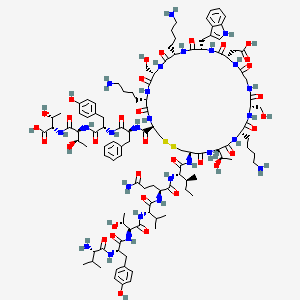

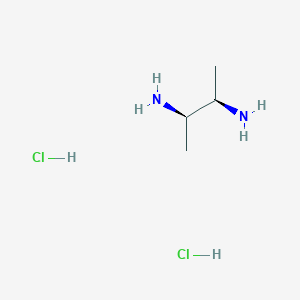

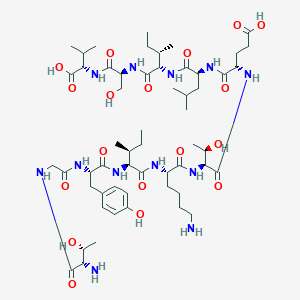

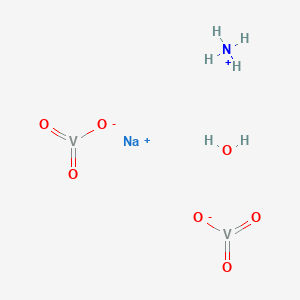

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3',6'-Dihydroxy-N-[3-[3-[4-(1-methylindol-3-yl)-2,5-dioxopyrrol-3-yl]indol-1-yl]propyl]-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxamide](/img/structure/B1518498.png)